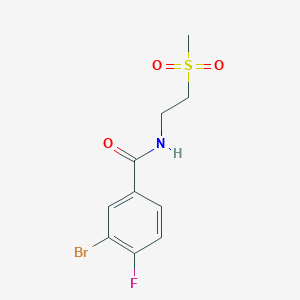

3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

-

Bromination and Fluorination: : The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while fluorination can be achieved using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

-

Amidation: : The formation of the benzamide core involves the reaction of the bromofluorobenzene derivative with an appropriate amine. This can be achieved using reagents like thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by reaction with the amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can replace the bromine or fluorine atoms with groups like amines or thiols.

-

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the methylsulfonyl group. Oxidizing agents like hydrogen peroxide (H2O2) can convert the methylsulfonyl group to a sulfone, while reducing agents like lithium aluminum hydride (LiAlH4) can reduce it to a sulfide.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of substituted benzamides with different functional groups replacing the bromine or fluorine atoms.

Oxidation: Conversion of the methylsulfonyl group to a sulfone.

Reduction: Conversion of the methylsulfonyl group to a sulfide.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research indicates that benzamide derivatives, including 3-bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide, exhibit significant antitumor properties. Studies have demonstrated that modifications to the benzamide structure can enhance its efficacy against various cancer cell lines. For instance, derivatives with halogen substitutions often show improved activity due to increased lipophilicity and altered electronic properties, which facilitate better interaction with biological targets .

Antimicrobial Properties:

Compounds containing sulfonamide moieties have been recognized for their antimicrobial activities. The presence of the methylsulfonyl group in this compound may enhance its effectiveness against bacterial strains, making it a potential candidate for developing new antibiotics . The sulfonamide group is known to inhibit bacterial folic acid synthesis, a vital pathway for bacterial growth and replication.

Inhibitory Effects on Signaling Pathways:

Recent investigations into related benzamide derivatives have shown their potential in inhibiting critical signaling pathways involved in tumorigenesis, such as the Hedgehog signaling pathway. This pathway is implicated in various cancers, including basal cell carcinoma and medulloblastoma. Compounds similar to this compound are being evaluated for their ability to modulate these pathways, offering a novel therapeutic approach .

Agrochemical Applications

Development of Pesticides:

The compound serves as an intermediate in the synthesis of agrochemicals, particularly insecticides. Its structural features allow for the modification into more complex molecules that can target specific pests while minimizing environmental impact. The fluorine and bromine substituents enhance the bioactivity of the resulting compounds, making them effective in pest management strategies .

Research on Environmental Impact:

Studies have also focused on assessing the environmental persistence and toxicity of similar compounds used in agriculture. Understanding the degradation pathways and ecological effects of these chemicals is crucial for developing safer agricultural practices. Research has indicated that halogenated compounds can exhibit varying degrees of stability in soil and water systems, influencing their long-term environmental impact .

Chemical Synthesis

Synthetic Pathways:

The synthesis of this compound involves several steps, including the introduction of bromine and fluorine atoms into the benzene ring and the incorporation of the methylsulfonyl ethyl group. Various synthetic methods have been explored to optimize yield and purity, including catalytic reactions that facilitate halogenation under mild conditions .

Intermediates in Organic Reactions:

This compound can also serve as an important intermediate in organic synthesis, particularly in forming more complex aromatic systems. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions, making it valuable for creating diverse chemical libraries for drug discovery .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the methylsulfonyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.

3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)phenol: Similar structure but with a phenol group instead of a benzamide group.

3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

Uniqueness

3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is unique due to the combination of bromine, fluorine, and methylsulfonyl groups attached to a benzamide core. This unique combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromine and fluorine substitution on the benzene ring, along with a methylsulfonyl ethyl side chain. This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzamides have shown potent inhibitory effects against various cancer cell lines. The structure-activity relationship studies suggest that the presence of halogen substituents enhances the anticancer activity.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzamide | 15 | A549 |

| 3-Fluoro-4-hydroxybenzamide | 12 | MCF-7 |

Note: TBD indicates that specific data for the compound is yet to be determined.

The mechanism of action for compounds like this compound often involves interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit key pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway.

Antimicrobial Activity

In addition to anticancer properties, there are indications that related compounds exhibit antimicrobial activity. For instance, studies have shown that certain sulfonamide derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Minimum Inhibitory Concentration (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| N-(thiazol-2-yl)benzenesulfonamide | 3.9 | Staphylococcus aureus |

Case Studies

- In Vitro Efficacy : A study evaluated the cytotoxic effects of similar benzamide derivatives on various cancer cell lines, demonstrating IC50 values ranging from low micromolar concentrations, indicating strong potential for therapeutic applications.

- ADMET Properties : Assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties revealed favorable pharmacokinetic profiles for several derivatives, suggesting their viability as drug candidates.

Properties

IUPAC Name |

3-bromo-4-fluoro-N-(2-methylsulfonylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFZDLAKQPJUFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.